

2-Bromo-m-xylene as a building block in synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-m-xylene

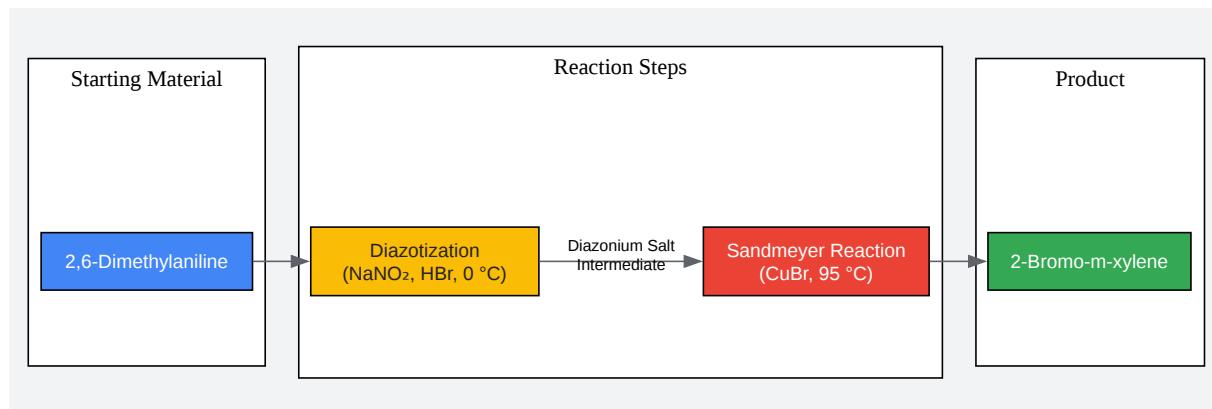
Cat. No.: B044306

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-m-xylene** as a Synthetic Building Block

Introduction

2-Bromo-m-xylene, also known as 1-bromo-2,6-dimethylbenzene, is a versatile organohalide intermediate crucial in advanced organic synthesis.^[1] Its structure, featuring a bromine atom positioned between two methyl groups on a benzene ring, provides a unique combination of steric hindrance and electronic properties. The carbon-bromine bond serves as a key functional handle for a variety of transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.^[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.^{[1][2]}


Physical and Chemical Properties

2-Bromo-m-xylene is a clear, colorless to yellow liquid at room temperature.^{[2][3]} Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	576-22-7	[2]
Molecular Formula	C ₈ H ₉ Br	[2]
Molecular Weight	185.06 g/mol	[2][4]
Appearance	Clear colorless to yellow liquid	[2][5]
Melting Point	-10 °C	[2][6]
Boiling Point	206 °C (at 760 mmHg)	[2][6][7]
Density	1.389 g/mL at 25 °C	[2][6]
Flash Point	73 °C / 163.4 °F	[3][7]
Refractive Index (n _{20/D})	1.555	[2][6]
Solubility	Soluble in ethanol, acetone, and benzene; insoluble in water.	[3][8][9]

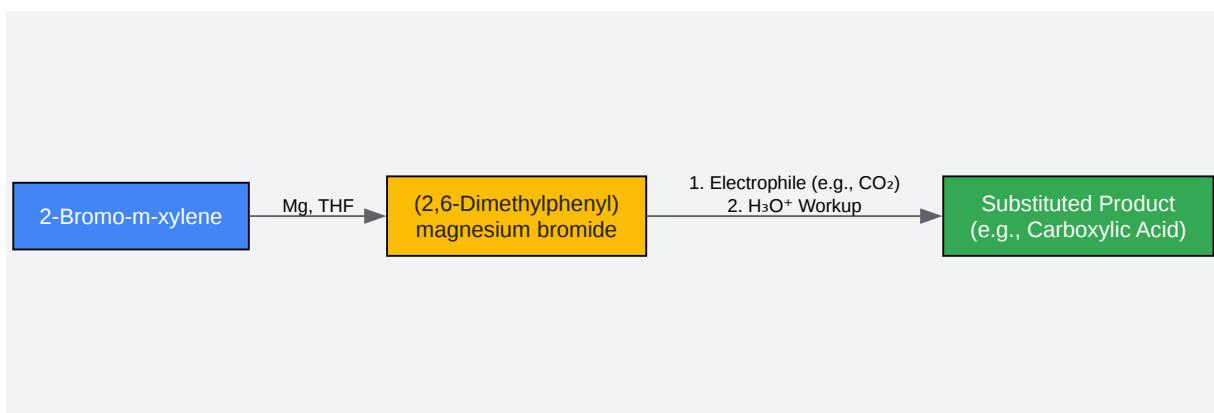
Synthesis of 2-Bromo-m-xylene

The synthesis of **2-bromo-m-xylene** requires a regioselective approach, as direct bromination of m-xylene predominantly yields the 4-bromo isomer due to electronic and steric factors.[1] The most effective and selective method is the Sandmeyer reaction, starting from 2,6-dimethylaniline.[1][10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-m-xylene** via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction[10]


- **Diazotization:** A solution of 2,6-dimethylaniline (1.0 equiv) in ethanol and 48% aqueous hydrobromic acid is cooled to 0 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.3 equiv) in water is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes at this temperature to form the diazonium salt intermediate.
- **Copper(I) Bromide Preparation:** A solution of copper(I) bromide (CuBr, 0.6 equiv) is prepared in 48% aqueous HBr.
- **Sandmeyer Reaction:** The CuBr solution is added dropwise to the cold diazonium salt mixture.
- **Reaction Completion:** The reaction mixture is heated to 95 °C and stirred for 20 minutes.
- **Workup:** After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
- **Purification:** The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluted with hexane) to yield **2-bromo-m-xylene** as an orange oil (Reported Yield: 42%).[10]

Key Reactions and Applications in Synthesis

The C-Br bond in **2-bromo-m-xylene** is a versatile handle for constructing more complex molecules. It readily participates in Grignard reagent formation and various palladium-catalyzed cross-coupling reactions.

Grignard Reagent Formation and Reaction

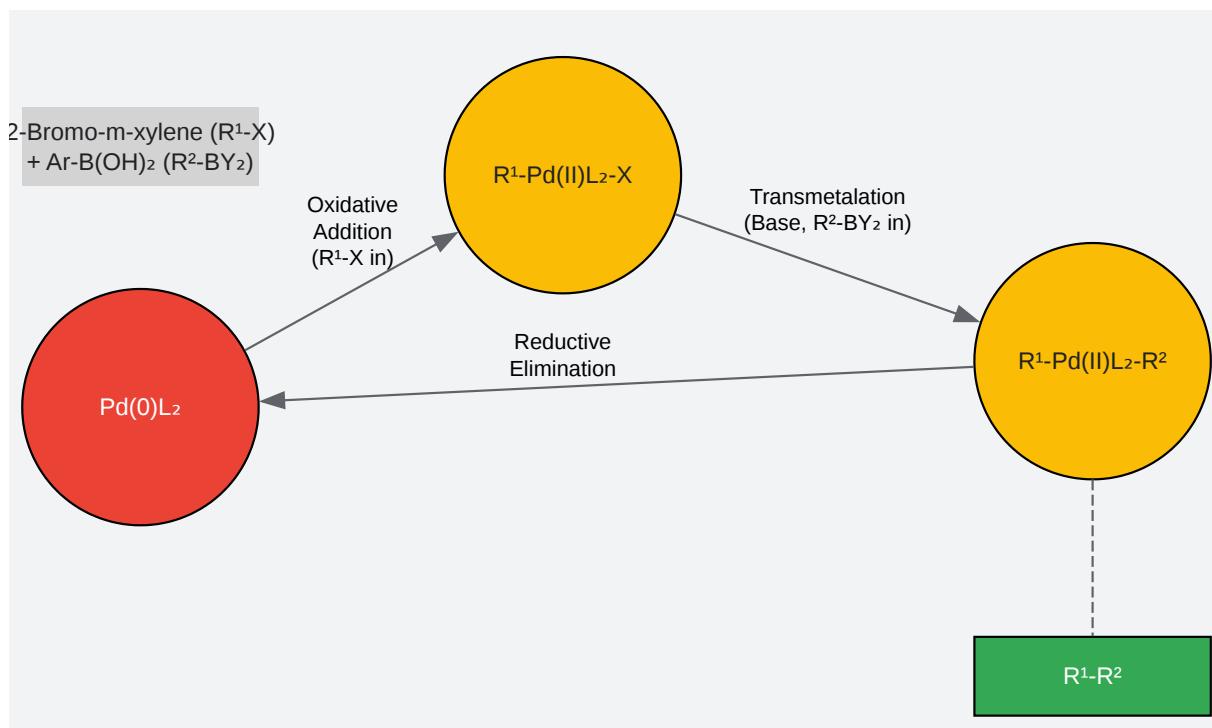
2-Bromo-m-xylene reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,6-dimethylphenyl)magnesium bromide.[1][11] This organometallic species is a potent carbon nucleophile and a strong base, reacting with a wide range of electrophiles to form new carbon-carbon bonds.[11]

[Click to download full resolution via product page](#)

Caption: Formation and reaction pathway of the Grignard reagent from **2-Bromo-m-xylene**.

Experimental Protocol: Grignard Reagent Formation[12][13][14]

Note: This is a general protocol; all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).


- Setup: A three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and flame-dried.
- Initiation: Magnesium turnings (1.2 equiv) are placed in the flask. A solution of **2-bromo-m-xylene** (1.0 equiv) in anhydrous THF is prepared. A small portion (~5-10%) of this solution is added to the magnesium. The mixture may be gently warmed, or a small crystal of iodine can be added to initiate the reaction, which is indicated by gentle refluxing of the solvent.[12]
- Addition: Once initiated, the remaining **2-bromo-m-xylene** solution is added dropwise at a rate that maintains a gentle reflux.

- Completion: After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey/brown solution is the Grignard reagent, ready for reaction with an electrophile.[12]

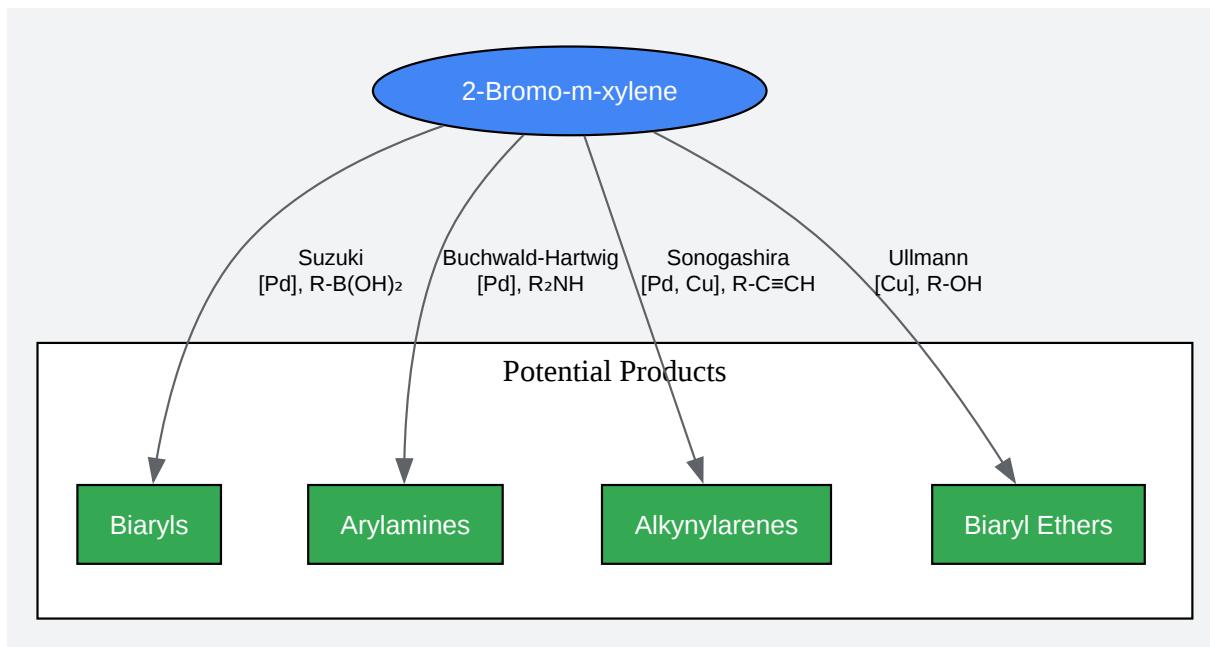
Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-m-xylene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing biaryl systems and other complex architectures found in pharmaceuticals and organic materials.[1][9]

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (like a boronic acid or ester) and is a premier method for creating $C(sp^2)$ - $C(sp^2)$ bonds.[13][14] It is widely used to synthesize substituted biphenyls.[13]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

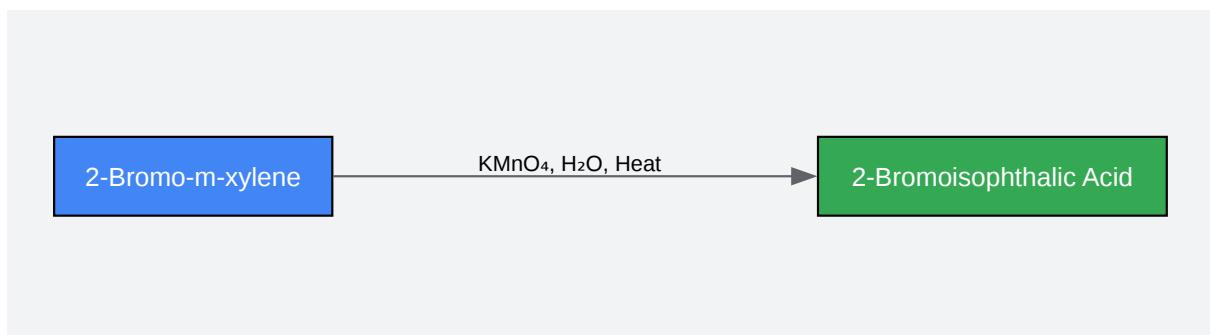

Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a representative protocol. The choice of palladium catalyst, ligand, base, and solvent can be critical and requires optimization.

- Setup: A reaction vessel is charged with **2-bromo-m-xylene** (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equiv).
- Solvent Addition: The vessel is evacuated and backfilled with an inert gas. Degassed solvents (e.g., a mixture of toluene and water, or dioxane) are added.
- Reaction: The mixture is heated (typically 80-110 °C) with vigorous stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates consumption of the starting material.
- Workup: The reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the biaryl product.

The C-Br bond of **2-bromo-m-xylene** is also reactive in other key transformations, including:

- Buchwald-Hartwig Amination: For the formation of C-N bonds.
- Sonogashira Coupling: For the formation of C-C triple bonds ($\text{C}(\text{sp}^2)\text{-C}(\text{sp})$).
- Ullmann Condensation: A copper-catalyzed reaction for forming biaryl ethers or C-N bonds.



[Click to download full resolution via product page](#)

Caption: Versatility of **2-Bromo-m-xylene** in various cross-coupling reactions.

Oxidation of Methyl Groups

The two methyl groups of **2-bromo-m-xylene** can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO_4). This reaction provides a direct route to 2-bromoisophthalic acid, a valuable monomer and chemical intermediate.^[1] A yield of 66% has been reported for this transformation.^[1]

[Click to download full resolution via product page](#)

Caption: Oxidation of **2-Bromo-m-xylene** to 2-Bromoisophthalic acid.

Applications in Drug Development and Materials Science

2-Bromo-m-xylene serves as a critical starting material and scaffold in pharmaceutical research and drug discovery.[1][2] Its ability to undergo diverse coupling reactions allows for the efficient construction of compound libraries for screening potential drug candidates.[1][15] The 2,6-dimethylphenyl motif is present in various biologically active molecules.

In materials science, its derivatives are fundamental for developing organic semiconductors, liquid crystals, and functional polymers. The cross-coupling reactions enable the synthesis of complex conjugated molecular architectures essential for these applications.[1]

Safety Information

2-Bromo-m-xylene is considered hazardous. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][7][16] Standard laboratory safety precautions should be strictly followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.[3][7] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]
- 2. Cas 576-22-7,2-Bromo-m-xylene | lookchem [lookchem.com]
- 3. 2-Bromo-m-xylene - Safety Data Sheet [chemicalbook.com]

- 4. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-m-xylene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-Bromo-m-xylene CAS#: 576-22-7 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Bromo-m-xylene synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 11. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bocsci.com [bocsci.com]
- 16. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
- To cite this document: BenchChem. [2-Bromo-m-xylene as a building block in synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044306#2-bromo-m-xylene-as-a-building-block-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com